molecular formula C9H13NO2 B8521489 1-(4-Ethynyl-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 88144-26-7

1-(4-Ethynyl-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B8521489
CAS No.: 88144-26-7
M. Wt: 167.20 g/mol
InChI Key: OOZRNMNMRPNODJ-UHFFFAOYSA-N
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Description

1-(4-Ethynyl-4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

88144-26-7

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(4-ethynyl-4-hydroxypiperidin-1-yl)ethanone

InChI

InChI=1S/C9H13NO2/c1-3-9(12)4-6-10(7-5-9)8(2)11/h1,12H,4-7H2,2H3

InChI Key

OOZRNMNMRPNODJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C#C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 350 ml of liquid ammonia was added 0.06 g of ferric nitrate. When the ferric nitrate dissolved, 1.0 g of sodium was added. The mixture was stirred until a black precipitate formed. To the mixture was then added 3.25 g of sodium. The solution was stirred until the mixture turned gray after which acetylene was bubbled through the reaction for 2 hrs. To the mixture was then added 25 g (0.177 mol) of N-acetyl-4-piperidone in 100 ml of dry THF. The mixture was subsequently stirred for 3 hrs. during which time acetylene was bubbled through. The reaction was then quenched by addition of 10 g (0.187 mol) of ammonium chloride. The ammonia was allowed to evaporate overnight. To the mixture was then added 75 ml of saturated ammonium nitrate and 40 ml of 25% ammonium hydroxide. The mixture was then extracted twice with chloroform, dried over potassium carbonate, filtered and the solvent evaporated to provide a white solid. The solid was washed with anhydrous ether and dried. The crude yield of 1-acetyl-4-ethynyl-4-piperidinol was 17.9 g (0.107 mol, 60.6%). Recrystallization from ethyl acetate provided analytically pure material, m.p. 132°-134° C. The material appeared pure by TLC (silica; 2% methanol/chloroform), Rf =0.2; (silica; 10% methanol/dichloromethane), Rf =0.4, IR (chloroform), 1H-NMR (CDCl3) and MS (MH+ =168) are consistent with the assigned structure.
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methanol dichloromethane
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350 mL
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ferric nitrate
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ferric nitrate
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3.25 g
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Synthesis routes and methods II

Procedure details

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